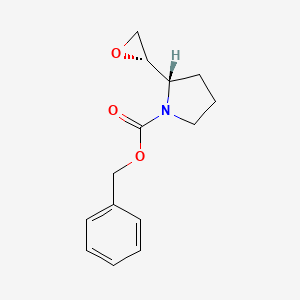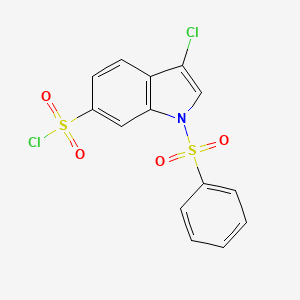
1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a benzenesulfonyl group, a chloro substituent, and a sulfonyl chloride group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the benzenesulfonyl, chloro, and sulfonyl chloride groups.
The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride . Finally, the sulfonyl chloride group can be introduced by reacting the indole derivative with chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and sulfonyl chloride groups make the indole ring more reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like thionyl chloride or sulfuryl chloride in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids .
Wissenschaftliche Forschungsanwendungen
1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including enzyme inhibitors and anticancer agents.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride involves its ability to interact with various molecular targets, including enzymes and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The chloro substituent and benzenesulfonyl group can further enhance the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzenesulfonyl-3-chloro-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonyl chloride group.
1-benzenesulfonyl-3-chloro-1H-indole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the indole ring.
1-benzenesulfonyl-3-chloro-1H-indole-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position instead of the 6-position.
Uniqueness
1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The presence of both the chloro and sulfonyl chloride groups on the indole ring provides a unique combination of electrophilic and nucleophilic sites, making it a valuable compound for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
919110-32-0 |
|---|---|
Molekularformel |
C14H9Cl2NO4S2 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-chloroindole-6-sulfonyl chloride |
InChI |
InChI=1S/C14H9Cl2NO4S2/c15-13-9-17(23(20,21)10-4-2-1-3-5-10)14-8-11(22(16,18)19)6-7-12(13)14/h1-9H |
InChI-Schlüssel |
GDDVKIKRTDCHON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
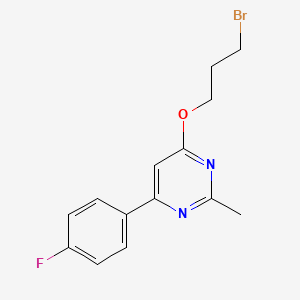
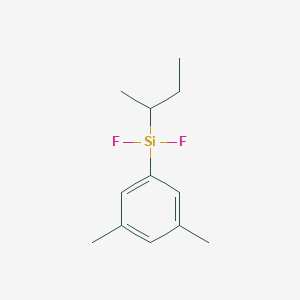
![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)
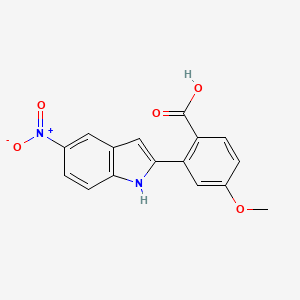
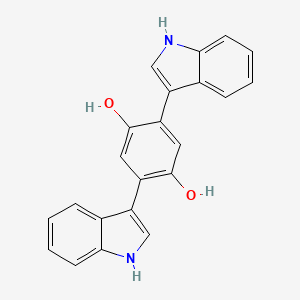
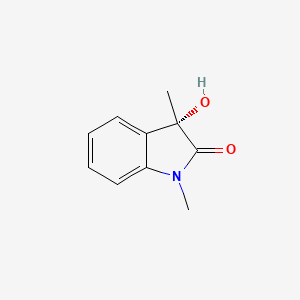

![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
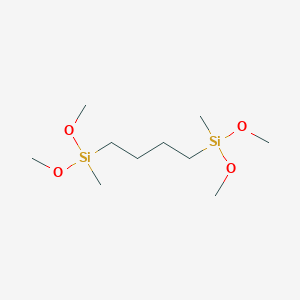
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
